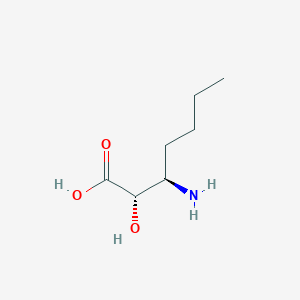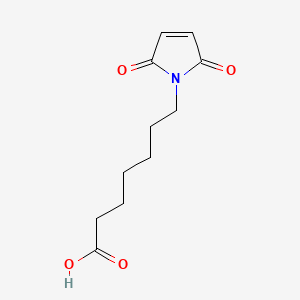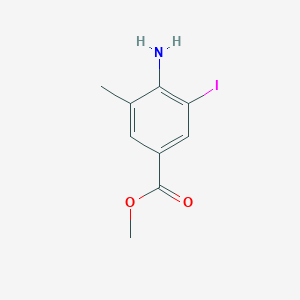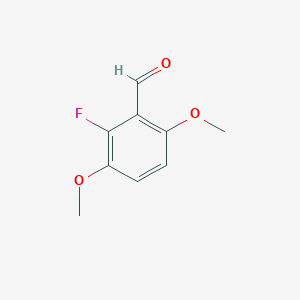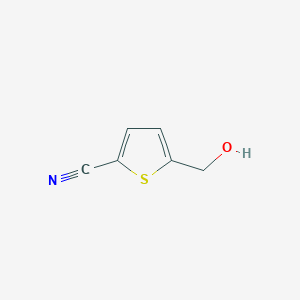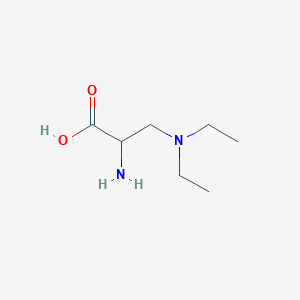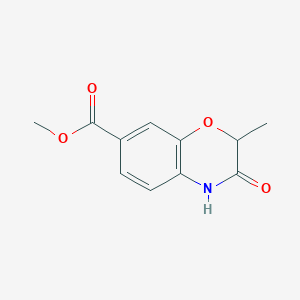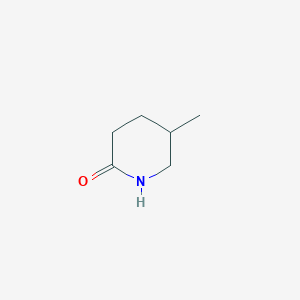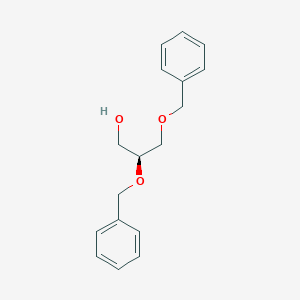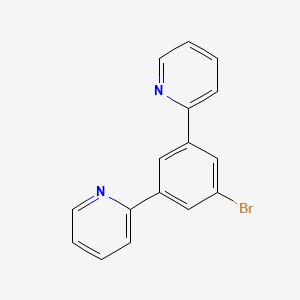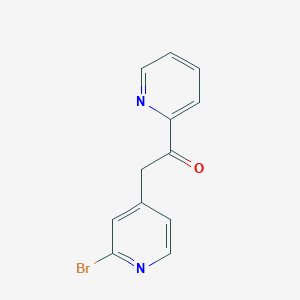
2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.Scientific Research Applications
Hydrogen-Bonding Patterns and Crystal Structures
Research on compounds similar to 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone often focuses on understanding their hydrogen-bonding patterns and crystal structures. For example, the study of enaminones shows bifurcated intra- and intermolecular hydrogen bonding, leading to the formation of dimers and chains that stabilize the crystal structure through weak interactions like C-H...Br, Br...O, C-H...π, and C-H...O (Balderson et al., 2007).
Synthetic Pathways and Intermediate Formation
Investigations into the thermal decomposition of brominated pyridines have provided insights into synthetic pathways, yielding various intermediates and end products. For instance, the decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine under pressure demonstrated the formation of a pyridylcarbene intermediate, leading to multiple brominated pyridine derivatives (Abarca et al., 2006).
Novel Derivatives and Biological Activities
The synthesis of novel pyridine derivatives, such as gemini pyridinium surfactants, has been explored for their surface activity, DNA binding capabilities, and cytotoxicity against various cell lines. These derivatives are synthesized through regioselective electrophilic cobromination of alpha-olefins, demonstrating potential applications in medicinal chemistry and biochemistry (Bhadani & Singh, 2009).
Coordination Chemistry and Catalyst Development
Research on 2,6-di(pyrazol-1-yl)pyridines and related ligands, resembling the structure of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone, has been crucial in developing coordination compounds for applications in luminescent sensing and catalysis. Such compounds exhibit interesting properties like thermal and photochemical spin-state transitions, highlighting their versatility as terpyridine analogues in coordination chemistry (Halcrow, 2005).
Safety And Hazards
This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves potential areas of future research or applications of the compound. It could include potential medicinal uses, industrial applications, or areas of academic research.
Please note that the availability of this information can vary depending on how well-studied the compound is. For less common compounds, some of this information may not be available. Always refer to reputable sources and consult with a professional when handling chemical compounds.
properties
IUPAC Name |
2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-12-8-9(4-6-15-12)7-11(16)10-3-1-2-5-14-10/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVGSLYSLROWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467884 | |
| Record name | 2-(2-BROMO-PYRIDIN-4-YL)-1-PYRIDIN-2-YL-ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone | |
CAS RN |
446852-65-9 | |
| Record name | 2-(2-BROMO-PYRIDIN-4-YL)-1-PYRIDIN-2-YL-ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline](/img/structure/B1599712.png)
